

An In-depth Technical Guide to Pentafluorophenyl Isothiocyanate: Structure, Reactivity, and Applications

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Compound of Interest

Compound Name: Pentafluorophenyl isothiocyanate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **pentafluorophenyl isothiocyanate** (PFPITC), a key reagent in bioconjugation, peptide chemistry, and materials science. This document details its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical information for laboratory use.

Chemical Structure and Physicochemical Properties

Pentafluorophenyl isothiocyanate is an aromatic isothiocyanate featuring a highly electronegative pentafluorophenyl ring. This electron-withdrawing group significantly influences the reactivity of the isothiocyanate moiety, making it a powerful tool for chemical modifications.

Below is the chemical structure of **pentafluorophenyl isothiocyanate**:

Caption: Chemical structure of **pentafluorophenyl isothiocyanate**.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of **pentafluorophenyl isothiocyanate** are summarized in the tables below for easy reference.

Identifier	Value	Source
IUPAC Name	1,2,3,4,5-pentafluoro-6-isothiocyanatobenzene	[1][2][3]
CAS Number	35923-79-6	[1][2][3]
Molecular Formula	C ₇ F ₅ NS	[1][2][3]
Molecular Weight	225.14 g/mol	[2][4]
Appearance	Clear, colorless to yellow or pink to brown liquid	[1][3]

Property	Value	Source
Boiling Point	38-39 °C at 0.2 mmHg	[2]
Density	1.594 g/mL at 20 °C	[2]
Refractive Index (n _{20/D})	1.5350-1.5410	[1][3]

Synthesis of Pentafluorophenyl Isothiocyanate

The most common method for the synthesis of aryl isothiocyanates is from the corresponding primary amine. The following protocol is a general method adapted for the synthesis of **pentafluorophenyl isothiocyanate** from pentafluoroaniline.

Experimental Protocol: Synthesis from Pentafluoroaniline

This procedure involves the reaction of pentafluoroaniline with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

Materials:

- Pentafluoroaniline
- Carbon disulfide (CS₂)

- A base (e.g., triethylamine or aqueous ammonia)
- A desulfurylating agent (e.g., lead nitrate or tosyl chloride)
- Organic solvent (e.g., ethanol, dichloromethane)
- Water

Procedure:

- Formation of the Dithiocarbamate Salt:
 - Dissolve pentafluoroaniline in a suitable organic solvent, such as ethanol.
 - Cool the solution in an ice bath.
 - Add carbon disulfide, followed by the dropwise addition of a base (e.g., concentrated aqueous ammonia) while maintaining the low temperature.
 - Stir the reaction mixture for 1-2 hours. The dithiocarbamate salt may precipitate from the solution.
- Decomposition to the Isothiocyanate:
 - To the suspension of the dithiocarbamate salt, add an aqueous solution of a desulfurylating agent, such as lead nitrate, portion-wise with vigorous stirring. A precipitate of the metal sulfide will form.
 - The reaction mixture is then subjected to steam distillation. The **pentafluorophenyl isothiocyanate** will co-distill with the water.
- Work-up and Purification:
 - Collect the distillate and separate the organic layer.
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4).

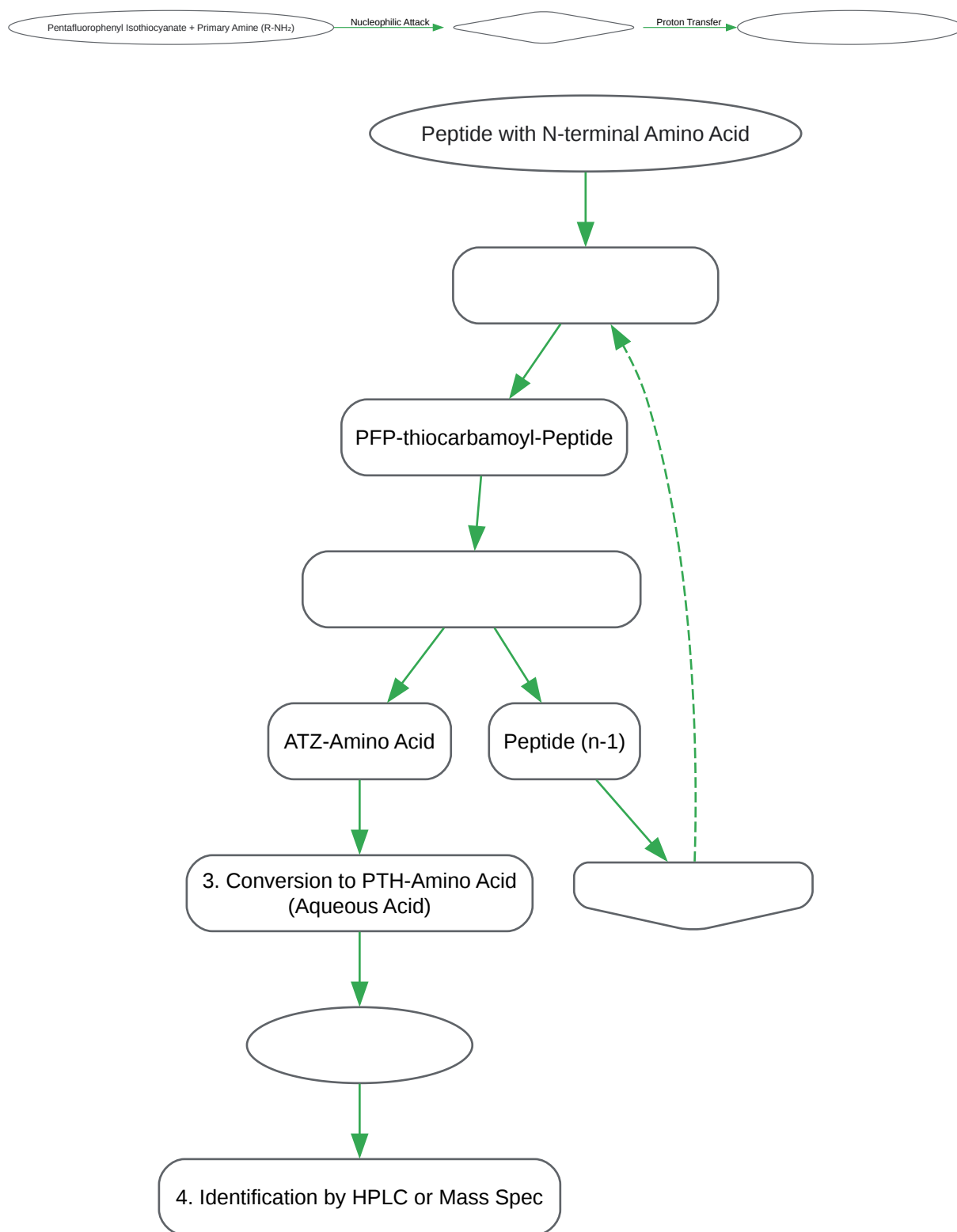
- The crude product can be purified by vacuum distillation to yield pure **pentafluorophenyl isothiocyanate**.

Reactivity and Key Reactions

The isothiocyanate group ($-N=C=S$) is an electrophilic functional group that readily reacts with nucleophiles. The carbon atom of the isothiocyanate is the primary site of nucleophilic attack. The strong electron-withdrawing nature of the pentafluorophenyl ring enhances the electrophilicity of the isothiocyanate carbon, making PFPITC a highly reactive labeling and conjugation agent.

Reaction with Primary Amines

PFPITC reacts readily with primary amines to form stable N,N'-disubstituted thiourea linkages. This reaction is fundamental to its use in bioconjugation and peptide sequencing.



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